
N-Butyl-D9-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-D9-benzene is an organic compound characterized by a benzene ring substituted with a butyl group. This compound is a member of the alkylbenzene family and is known for its slightly greasy, colorless liquid appearance . The molecular formula of this compound is C10H14, and it has a molecular weight of approximately 134.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butyl-D9-benzene can be synthesized through various methods. This reaction typically uses nickel diphosphine catalysts and is known for its mild and efficient conditions . Another method involves the reaction of sodium with n-butyl bromide and bromobenzene in the presence of dry ether . This reaction requires careful temperature control and results in a yield of 65-70% .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . This method is widely used in the petrochemical industry and is known for its efficiency in producing large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-D9-benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-Butyl-D9-benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Butyl-D9-benzene involves its interaction with molecular targets and pathways in biological systems. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile and attacks an electrophile, forming a carbocation intermediate . This intermediate then undergoes deprotonation to restore aromaticity . The compound’s effects in biological systems are attributed to its ability to interact with cellular components and induce specific biochemical responses .
Vergleich Mit ähnlichen Verbindungen
N-Butyl-D9-benzene can be compared with other similar compounds in the alkylbenzene family:
Iso-Butylbenzene: This isomer has the butyl group connected through its middle carbon atom, creating a branched structure.
Sec-Butylbenzene: In this isomer, the butyl group is connected to the benzene ring through its second carbon atom.
Tert-Butylbenzene: The most complex isomer, with the butyl group attached to the benzene ring through its central carbon atom, forming a highly branched structure.
This compound is unique due to its specific structural arrangement, which influences its chemical reactivity and applications .
Eigenschaften
Molekularformel |
C10H14 |
|---|---|
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutylbenzene |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2 |
InChI-Schlüssel |
OCKPCBLVNKHBMX-AZOWHCDPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 |
Kanonische SMILES |
CCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


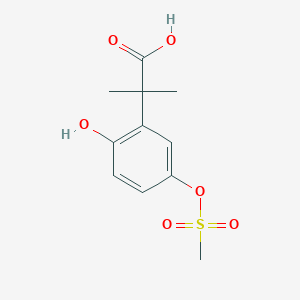
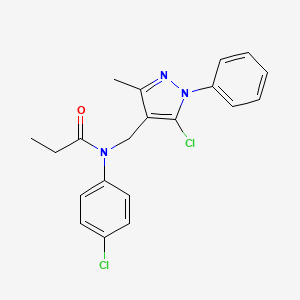
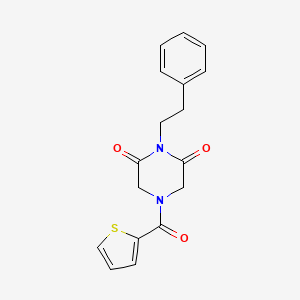
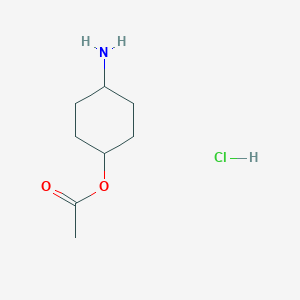

![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
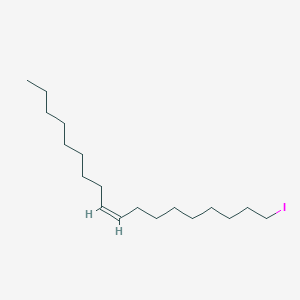
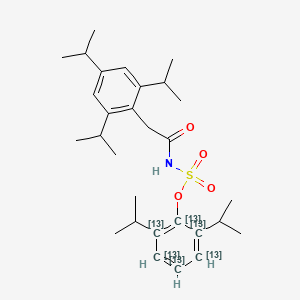
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
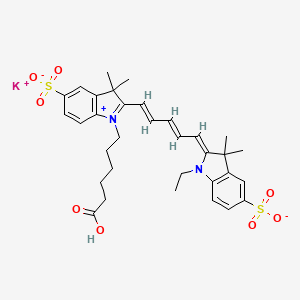
![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
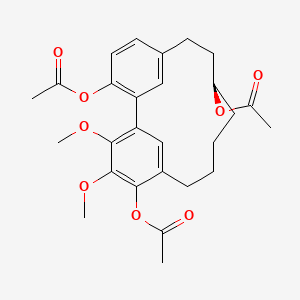
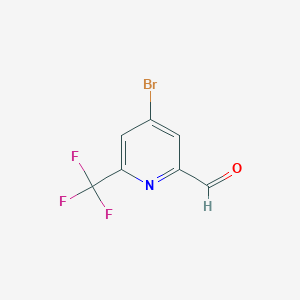
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
